Pde5/hdac-IN-1
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Overview
Description
Pde5/hdac-IN-1 is a dual inhibitor that targets both phosphodiesterase 5 (PDE5) and histone deacetylases (HDACs). This compound has shown potential in various therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders .
Preparation Methods
The synthesis of Pde5/hdac-IN-1 involves a series of chemical reactions that integrate the inhibitory functionalities of both PDE5 and HDACs. The synthetic route typically includes the formation of a core structure that can interact with both enzyme targets. Specific reaction conditions and industrial production methods are still under research and development .
Chemical Reactions Analysis
Pde5/hdac-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Pde5/hdac-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the dual inhibition of PDE5 and HDACs.
Biology: It helps in understanding the role of PDE5 and HDACs in cellular processes.
Medicine: It has shown potential in treating diseases such as cancer, Alzheimer’s disease, and liver fibrosis by inhibiting both PDE5 and HDACs
Industry: It is being explored for its potential in developing new therapeutic agents with dual inhibitory functions
Mechanism of Action
Pde5/hdac-IN-1 exerts its effects by inhibiting the enzymatic activities of both PDE5 and HDACs. PDE5 inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a role in various physiological processes. HDAC inhibition results in increased acetylation of histones, leading to changes in gene expression. The combined inhibition of these two enzymes results in synergistic effects that can be beneficial in treating diseases .
Comparison with Similar Compounds
Pde5/hdac-IN-1 is unique due to its dual inhibitory function. Similar compounds include:
Sildenafil-based compounds: These primarily inhibit PDE5 but lack HDAC inhibitory activity.
Vardenafil-based compounds: These also primarily inhibit PDE5 but lack HDAC inhibitory activity.
CUDC-101: This compound inhibits both HDAC and epidermal growth factor receptor (EGFR), but not PDE5.
CUDC-907: This compound inhibits both HDAC and phosphoinositide 3-kinase (PI3K), but not PDE5.
This compound stands out due to its ability to target both PDE5 and HDACs, making it a promising candidate for multi-targeted therapeutic approaches.
Properties
Molecular Formula |
C27H29BrN4O4 |
---|---|
Molecular Weight |
553.4 g/mol |
IUPAC Name |
7-[(2R,8R)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]-N-hydroxyheptanamide |
InChI |
InChI=1S/C27H29BrN4O4/c28-18-12-10-17(11-13-18)26-25-20(19-7-4-5-8-21(19)29-25)15-22-27(35)31(16-24(34)32(22)26)14-6-2-1-3-9-23(33)30-36/h4-5,7-8,10-13,22,26,29,36H,1-3,6,9,14-16H2,(H,30,33)/t22-,26-/m1/s1 |
InChI Key |
KNOXAVJMUDFKCL-ATIYNZHBSA-N |
Isomeric SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCCC(=O)NO |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCCC(=O)NO |
Origin of Product |
United States |
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